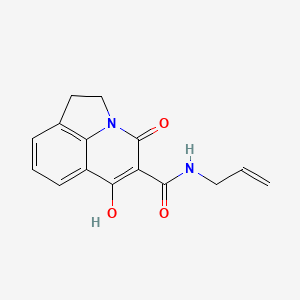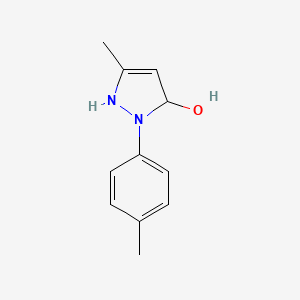
3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific interactions and activities that are of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the quinazolinone core.
Attachment of the 2,6-Dichlorobenzylthio Group: This is usually done through a nucleophilic substitution reaction where the thiol group reacts with a 2,6-dichlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl groups, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or reduced quinazolinone cores.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
化学
合成中間体: より複雑な分子の合成における中間体として使用されます。
触媒: そのユニークな構造により、触媒プロセスで潜在的に使用されます。
生物学
抗菌剤: 塩素化芳香族環の存在により、抗菌剤として潜在的に使用されます。
酵素阻害剤: 疾患経路に関与する特定の酵素の阻害剤として作用する可能性があります。
医学
抗がん剤: 既知の抗がん性キナゾリン-4-オンと構造が類似しているため、抗がん剤の開発に潜在的に使用されます。
抗炎症剤: 抗炎症剤の開発に適用できる可能性があります。
産業
材料科学: 特定の特性を持つ新素材の開発に潜在的に使用されます。
農業: 生物活性により、殺虫剤または除草剤として使用できる可能性があります。
作用機序
3-(4-クロロフェニル)-2-((2,6-ジクロロベンジル)チオ)キナゾリン-4(3H)-オンの作用機序は、その特定の用途によって異なります。一般的に、酵素、受容体、またはDNAなどの分子標的に対して相互作用する可能性があります。塩素化芳香族環とキナゾリン-4-オン核の存在は、生物学的巨大分子との相互作用を示唆し、それらの活性の阻害または調節につながります。
6. 類似の化合物との比較
類似の化合物
4-クロロフェニルキナゾリン-4-オン: キナゾリン-4-オン核は類似しているが、置換基が異なる化合物。
ジクロロベンジルチオキナゾリン-4-オン: ジクロロベンジルチオ基は類似しているが、核が異なる化合物。
独自性
3-(4-クロロフェニル)-2-((2,6-ジクロロベンジル)チオ)キナゾリン-4(3H)-オンは、キナゾリン-4-オン核に4-クロロフェニル基と2,6-ジクロロベンジルチオ基が組み合わされている点でユニークです。このユニークな構造により、他の類似の化合物では見られない特定の生物活性と相互作用がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
4-Chlorophenylquinazolinones: Compounds with similar quinazolinone cores but different substituents.
Dichlorobenzylthioquinazolinones: Compounds with similar dichlorobenzylthio groups but different cores.
Uniqueness
3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is unique due to the combination of the 4-chlorophenyl group and the 2,6-dichlorobenzylthio group on the quinazolinone core. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds.
特性
CAS番号 |
476484-66-9 |
|---|---|
分子式 |
C21H13Cl3N2OS |
分子量 |
447.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13Cl3N2OS/c22-13-8-10-14(11-9-13)26-20(27)15-4-1-2-7-19(15)25-21(26)28-12-16-17(23)5-3-6-18(16)24/h1-11H,12H2 |
InChIキー |
OLNOZMYFBVFPNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)



![{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)






![Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12051160.png)

